N-(4-chlorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15ClN6OS and its molecular weight is 410.88. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS Number: 863459-33-0) is a compound of interest in medicinal chemistry due to its potential biological activities. The structure features a triazole moiety, which has been associated with various pharmacological effects, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings and case studies.
The molecular formula of this compound is C19H15ClN6OS with a molecular weight of 410.9 g/mol. The compound's structure includes a chlorophenyl group and a triazole-pyrimidine hybrid that may contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds containing triazole and thioacetamide functionalities exhibit diverse biological activities. Specifically, studies have highlighted the following areas of activity for related compounds:
- Anticancer Activity :
- Anti-inflammatory Effects :
Anticancer Activity
A study conducted by Wang et al. demonstrated that a related triazole compound exhibited IC50 values ranging from 0.75 to 4.21 µM against various cancer cell lines including H460 and MCF-7 . The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation.
Compound Name | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Triazole Derivative A | MCF-7 | 3.79 | Inhibition of proliferation |
Triazole Derivative B | A549 | 26 | Induction of apoptosis |
This compound | Hep-2 | TBD | TBD |
Mechanistic Studies
Mechanistic studies suggest that the anticancer activity may be attributed to the compound's ability to interfere with microtubule dynamics or inhibit specific kinases such as Aurora-A . This interference can lead to cell cycle arrest and subsequent apoptosis.
Case Studies
- Case Study on Cytotoxicity :
- In Vivo Studies :
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6OS/c1-12-2-8-15(9-3-12)26-18-17(24-25-26)19(22-11-21-18)28-10-16(27)23-14-6-4-13(20)5-7-14/h2-9,11H,10H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBBSOROBVEOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.